5-(2-Methoxyphenyl)furan-2-boronic acid
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Overview
Description
5-(2-Methoxyphenyl)furan-2-boronic acid is an organoboron compound that features a furan ring substituted with a boronic acid group and a methoxyphenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)furan-2-boronic acid typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of 5-bromo-2-furancarboxaldehyde with bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)furan-2-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate the borylation reaction.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
5-(2-Methoxyphenyl)furan-2-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Industry: Used in the production of advanced materials, such as dye-sensitized solar cells.
Mechanism of Action
The primary mechanism of action for 5-(2-Methoxyphenyl)furan-2-boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The methoxy group can influence the electronic properties of the molecule, affecting its reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylboronic Acid: Similar structure but lacks the furan ring.
2-Furanylboronic Acid: Similar structure but lacks the methoxyphenyl group.
5-Methyl-2-furanboronic Acid: Similar structure but has a methyl group instead of a methoxyphenyl group.
Uniqueness
5-(2-Methoxyphenyl)furan-2-boronic acid is unique due to the presence of both a furan ring and a methoxyphenyl group, which confer distinct electronic and steric properties. These properties make it particularly useful in Suzuki-Miyaura coupling reactions, where it can form complex biaryl structures with high efficiency .
Properties
IUPAC Name |
[5-(2-methoxyphenyl)furan-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTARGWAEZPBNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CC=C2OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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